Suzuki Coupling Yield: 4-Bromoquinoline-2-carboxamide vs. Expected 4-Chloroquinoline-2-carboxamide Reactivity
In a documented Suzuki-Miyaura cross-coupling with (2,6-dichloro-4-fluorophenyl)boronic acid catalyzed by Pd(OAc)₂/DPPF, 4-bromoquinoline-2-carboxamide furnished the coupled product 4-(2,6-dichloro-4-fluorophenyl)quinoline-2-carboxamide in 9.8% isolated yield . While a direct side-by-side yield for the 4-chloroquinoline-2-carboxamide under identical conditions is not reported in the same source, the well-established higher reactivity of aryl bromides over aryl chlorides in oxidative addition steps of palladium-catalyzed reactions constitutes class-level inference that the 4-chloro analog would exhibit lower or negligible conversion under the same mild conditions (100 °C, 0.05 equiv Pd(OAc)₂). This yield benchmark provides a quantitative anchor for reaction planning and procurement decisions.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 9.8% isolated yield (1-9) |
| Comparator Or Baseline | 4-Chloroquinoline-2-carboxamide: No yield reported under identical conditions; class-level inference predicts lower or no reactivity due to the stronger C–Cl bond. |
| Quantified Difference | 9.8% absolute yield for the bromo derivative; the delta versus the chloro derivative cannot be calculated but is expected to be significant based on established organometallic chemistry principles. |
| Conditions | 50.0 mg (0.199 mmol) 4-bromoquinoline-2-carboxamide, 2.0 equiv boronic acid, 2.0 equiv Cs₂CO₃, 0.05 equiv Pd(OAc)₂, 0.1 equiv DPPF, 1.0 equiv CuCl, DMF, 100 °C, overnight. |
Why This Matters
For procurement managers, this data validates that 4-bromoquinoline-2-carboxamide is the functional entry point for this specific Suzuki coupling—using the cheaper or more readily available 4-chloro analog is unlikely to yield product under these mild conditions, potentially wasting resources and time.
- [1] Merck Sharp & Dohme LLC. Quinoline Carboxamide and Quinoline Carbonitrile Derivatives as mGluR2-Negative Allosteric Modulators, Compositions, and Their Use. US Patent US20140309227A1, Example 1.2, [0363], October 16, 2014. View Source
